molecular formula C8H19N B13247450 2,2,3,3-Tetramethylbutan-1-amine

2,2,3,3-Tetramethylbutan-1-amine

Cat. No.: B13247450
M. Wt: 129.24 g/mol
InChI Key: MIWGNHMXTAYEQN-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylbutan-1-amine is a sterically hindered primary amine of interest in chemical process research. Its potential research value is primarily as a stabilizer in systems prone to radical polymerization. Amine stabilizers with primary or secondary functional groups are known to enhance the performance and compatibility of polymerization inhibitor and retarder compositions, preventing the antagonistic effects that can occur when these components are mixed and thereby providing superior antipolymerant activity . This mechanism is critical for inhibiting equipment fouling and maintaining the purity of monomer streams during synthesis, refinement, or storage, particularly for vinyl aromatic monomers like styrene . The highly branched tert-butyl groups adjacent to the amine functional group define its unique steric and electronic properties, making it a subject for further investigation in materials science and industrial chemistry. Researchers are exploring its application in creating more efficient and stable inhibitor packages that minimize unwanted polymer formation under elevated temperature processing conditions.

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2,2,3,3-tetramethylbutan-1-amine

InChI

InChI=1S/C8H19N/c1-7(2,3)8(4,5)6-9/h6,9H2,1-5H3

InChI Key

MIWGNHMXTAYEQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)CN

Origin of Product

United States

Preparation Methods

Alkylation Reaction

  • Starting Materials : 2,2,3,3-Tetramethylbutane and ammonia or an amine.
  • Conditions : High pressure and temperature, often with catalysts like palladium or platinum to enhance efficiency.
  • Product : 2,2,3,3-Tetramethylbutan-1-amine.

Industrial Production

In industrial settings, the production may utilize continuous flow reactors to ensure consistent quality and yield. Advanced catalytic systems and optimized reaction conditions are crucial for enhancing process efficiency.

Chemical Reactions and Conditions

The synthesis of 2,2,3,3-Tetramethylbutan-1-amine involves complex chemical reactions that require precise conditions. The following table summarizes key aspects of the synthesis process:

Reaction Component Description Conditions
Starting Material 2,2,3,3-Tetramethylbutane High pressure and temperature
Reactant Ammonia or an amine Presence of catalysts like palladium or platinum
Product 2,2,3,3-Tetramethylbutan-1-amine Requires purification steps

Research Findings and Applications

2,2,3,3-Tetramethylbutan-1-amine and its derivatives, such as the hydrochloride salt, have potential applications in biological studies and as polymerization inhibitors. The amine group in these compounds can interact with enzymes and receptors, influencing their activity. Additionally, amine stabilizers are used in polymerization inhibitor compositions to stabilize nitroxide group-containing species.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3-Tetramethylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylbutan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The compound can also participate in nucleophilic reactions, altering the structure and activity of biomolecules .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2,2,3,3-Tetramethylbutan-1-amine with structurally analogous aliphatic and aromatic amines:

Compound Name Molecular Formula Molecular Weight Boiling Point Key Structural Features
2,2,3,3-Tetramethylbutan-1-amine C₈H₁₉N ~129.24 (free base) N/A Four methyl groups on C2 and C3
3,3-Dimethylbutan-1-amine C₆H₁₅N 101.19 N/A Two methyl groups on C3
3-Methylbut-2-en-1-amine C₅H₁₁N 85.15 N/A Unsaturated C=C bond at C2–C3
2,4,6-Trimethylaniline C₉H₁₃N 135.21 N/A Aromatic ring with three methyl groups

Key Observations :

  • Steric Effects : 2,2,3,3-Tetramethylbutan-1-amine exhibits greater steric hindrance than 3,3-Dimethylbutan-1-amine due to additional methyl groups on C2. This may reduce nucleophilicity and reactivity in substitution reactions .
  • Unsaturation vs.
  • Aromatic vs. Aliphatic : 2,4,6-Trimethylaniline’s aromatic ring confers distinct electronic properties, such as resonance stabilization of the amine group, contrasting with the aliphatic nature of 2,2,3,3-Tetramethylbutan-1-amine .

Biological Activity

2,2,3,3-Tetramethylbutan-1-amine, also known as N,N,3,3-tetramethylbutan-1-amine , is an organic compound with the molecular formula C8H19NC_8H_{19}N. It is characterized by its unique structure featuring four methyl groups and an amine group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

The chemical properties of 2,2,3,3-tetramethylbutan-1-amine influence its biological activity. Key properties include:

PropertyValue
Molecular Weight129.24 g/mol
Density0.74 g/cm³
Boiling Point90.4 °C
LogP1.984
Vapour Pressure63.6 mmHg at 25°C

These properties suggest that the compound is relatively stable under standard conditions and may interact favorably with biological systems.

The biological activity of 2,2,3,3-tetramethylbutan-1-amine is primarily attributed to its amine group, which can participate in hydrogen bonding and ionic interactions with various biological targets such as enzymes and receptors. The specific pathways and interactions depend on the context of its use.

Potential Mechanisms Include:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Applications

Research has indicated several potential applications for 2,2,3,3-tetramethylbutan-1-amine:

  • Organic Synthesis : It serves as a building block for synthesizing complex organic molecules.
  • Pharmaceutical Development : The compound may be explored as a precursor for developing therapeutic agents.
  • Biochemical Studies : It can be used in studies related to amine metabolism and enzyme kinetics.

Case Study 1: Antidepressant Properties

A study investigated the antidepressant properties of various amines through molecular docking simulations. Although specific data on 2,2,3,3-tetramethylbutan-1-amine was limited, similar compounds demonstrated significant binding affinities to serotonin receptors. This suggests potential for mood-enhancing effects through similar mechanisms .

Case Study 2: Enzyme Inhibition

Research into enzyme interactions revealed that amines could act as competitive inhibitors in certain metabolic pathways. While detailed studies on this specific compound are scarce, its structural similarities to known inhibitors suggest it may exhibit similar inhibitory effects on target enzymes .

Toxicological Profile

The safety and toxicity profile of 2,2,3,3-tetramethylbutan-1-amine is crucial for its application in research and industry. Preliminary assessments indicate that while it is generally stable and non-toxic under controlled conditions, further studies are necessary to fully understand its long-term effects and potential toxicity .

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